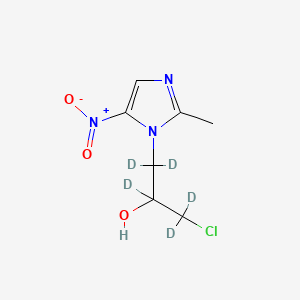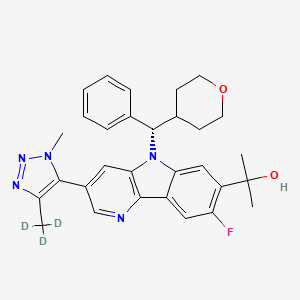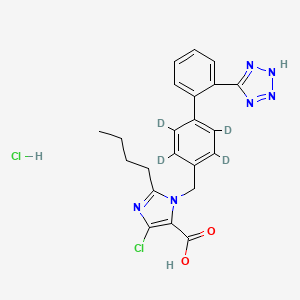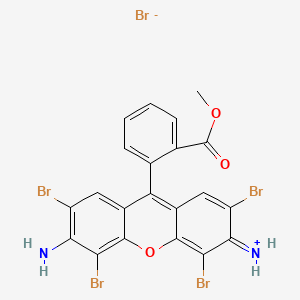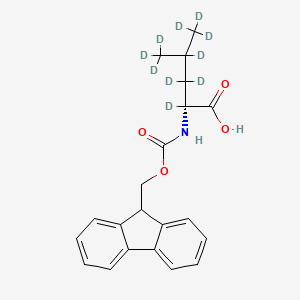
c-Met-IN-9
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
c-Met-IN-9 is a compound that acts as an inhibitor of the c-Met receptor tyrosine kinaseAberrant activation of c-Met has been linked to tumor growth and metastasis, making it a significant target for cancer therapy .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of c-Met-IN-9 involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. Detailed synthetic routes and reaction conditions are typically proprietary information held by pharmaceutical companies and research institutions. general methods involve the use of organic solvents, catalysts, and controlled temperature and pressure conditions to achieve the desired chemical transformations .
Industrial Production Methods: Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This process would include the use of industrial reactors, purification techniques such as crystallization or chromatography, and stringent quality control measures to meet regulatory standards .
化学反应分析
Types of Reactions: c-Met-IN-9 can undergo various chemical reactions, including:
Oxidation: Involves the addition of oxygen or removal of hydrogen.
Reduction: Involves the addition of hydrogen or removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate the reactions. Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired outcomes .
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound .
科学研究应用
c-Met-IN-9 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: Used as a tool compound to study the c-Met signaling pathway and its role in various cellular processes.
Biology: Helps in understanding the molecular mechanisms underlying cell proliferation, survival, and motility.
Medicine: Investigated as a potential therapeutic agent for treating cancers that exhibit aberrant c-Met activation.
作用机制
c-Met-IN-9 exerts its effects by inhibiting the c-Met receptor tyrosine kinase. The compound binds to the receptor’s kinase domain, preventing its activation by hepatocyte growth factor. This inhibition blocks downstream signaling pathways involved in cell proliferation, survival, and motility. Key molecular targets and pathways affected by this compound include the PI3K/AKT, Ras/MAPK, and JAK/STAT pathways .
相似化合物的比较
Cabozantinib: Another c-Met inhibitor used in cancer therapy.
Crizotinib: A small molecule inhibitor targeting c-Met and other kinases.
Onartuzumab: A monoclonal antibody that blocks c-Met activation.
Uniqueness of c-Met-IN-9: this compound is unique in its specific binding affinity and inhibitory potency against the c-Met receptor. It has shown distinct pharmacokinetic properties and a favorable safety profile in preclinical studies compared to other c-Met inhibitors .
By understanding the detailed properties and applications of this compound, researchers can further explore its potential in cancer therapy and other scientific fields.
属性
分子式 |
C25H19F2N5O3 |
|---|---|
分子量 |
475.4 g/mol |
IUPAC 名称 |
N-[4-[2-(cyclopropanecarbonylamino)pyridin-4-yl]oxy-3-fluorophenyl]-1-(4-fluorophenyl)imidazole-4-carboxamide |
InChI |
InChI=1S/C25H19F2N5O3/c26-16-3-6-18(7-4-16)32-13-21(29-14-32)25(34)30-17-5-8-22(20(27)11-17)35-19-9-10-28-23(12-19)31-24(33)15-1-2-15/h3-15H,1-2H2,(H,30,34)(H,28,31,33) |
InChI 键 |
XKFKDNWKGHBQOF-UHFFFAOYSA-N |
规范 SMILES |
C1CC1C(=O)NC2=NC=CC(=C2)OC3=C(C=C(C=C3)NC(=O)C4=CN(C=N4)C5=CC=C(C=C5)F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![9-[(2R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-purine-6-thione](/img/structure/B12408333.png)
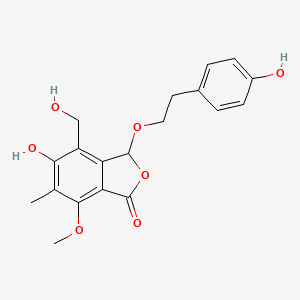

![1-[(2R,5R)-4-hydroxy-5-(morpholin-4-ylmethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B12408346.png)
